molecular formula C8H9N3 B7954365 Trimethylpyrazine-2-carbonitrile

Trimethylpyrazine-2-carbonitrile

Cat. No.: B7954365
M. Wt: 147.18 g/mol
InChI Key: ZPAYDVQDEQIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylpyrazine-2-carbonitrile (CAS 859297-12-4) is a high-purity pyrazine derivative with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel therapeutic agents. Research indicates that derivatives of trimethylpyrazine, such as ligustrazine–cinnamic acid hybrids, show significant promise as neuroprotective agents and potent antiplatelet aggregants, with some compounds demonstrating IC50 values in the low micromolar range, far exceeding the activity of reference drugs like ozagrel . The pyrazine core is a privileged structure in drug discovery, contributing to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects . Furthermore, alkyl-substituted pyrazines are subjects of metabolic studies, as they are important flavor compounds found in foods like roasted coffee, and research focuses on their uptake and biotransformation in biological systems . As a nitrile-functionalized pyrazine, this compound offers a reactive handle for further chemical modifications, enabling its use in the synthesis of more complex molecules for various research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trimethylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8(4-9)7(3)10-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAYDVQDEQIZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Trimethylpyrazine 2 Carbonitrile

Nucleophilic Reactions of Pyrazine (B50134) Carbonitriles

The carbon atom of the nitrile group on the pyrazine ring is electrophilic and susceptible to attack by nucleophiles. This reactivity can be significantly enhanced through coordination with metal ions.

The coordination of pyrazine carbonitriles to transition metal ions, such as Nickel(II), activates the nitrile group toward nucleophilic attack. tandfonline.comtandfonline.com Studies on pyrazinecarbonitrile (B1219330) (pz-CN) have shown that it readily reacts with Nickel(II) salts (NiX₂, where X = Cl, Br, NCS) in alcoholic solvents. tandfonline.comtandfonline.com In these reactions, the solvent molecules (methanol or ethanol) act as nucleophiles, adding across the carbon-nitrogen triple bond of the nitrile. This process is facilitated by the polarization of the nitrile group upon coordination of the pyrazine ring's nitrogen atom to the Ni(II) center. tandfonline.com The primary amino group of a pendant arm coordinated to a nickel(II) ion has also been shown to react with agents like acetic anhydride (B1165640) or benzoyl chloride. rsc.org

The reaction of pz-CN with Ni(II) salts in dry methanol (B129727) or ethanol (B145695) leads to the formation of stable solid complexes containing the corresponding O-alkylpyrazinecarboximidate ligands. tandfonline.comtandfonline.com For instance, refluxing a methanolic solution of NiCl₂ and pz-CN yields a light blue complex of O-methylpyrazinecarboximidate. tandfonline.com Similarly, reactions in ethanol produce complexes with O-ethylpyrazinecarboximidate. tandfonline.com The stereochemistry and coordination mode of these novel nickel(II) compounds have been determined through spectral and conductometric measurements. tandfonline.com

As an extension of the metal-activated nucleophilic addition, the formation of pyrazinecarboximidates and pyrazinecarboxamides from pyrazine carbonitriles is a key transformation. When pyrazinecarbonitrile is reacted with Ni(II) salts in dry methanol or ethanol, the nucleophilic addition of the alcohol molecule to the nitrile group results in the formation of an O-alkylpyrazinecarboximidate, which remains coordinated to the nickel ion. tandfonline.comtandfonline.com

Conversely, if the reaction is carried out in the presence of water, for example in wet ethanol, nucleophilic addition of a water molecule occurs. tandfonline.comtandfonline.com This leads to the formation of a coordinated pyrazinecarboxamide (pz-C(O)NH₂) ligand. tandfonline.comtandfonline.com These reactions demonstrate that the coordination sphere of the metal ion provides a template for the controlled synthesis of these pyrazine derivatives. tandfonline.com It is also possible to prepare the free, uncoordinated O-methylpyrazinecarboximidate and pyrazinecarboxamide by using this method in the presence of nickel chloride. tandfonline.comtandfonline.com

Table 1: Nucleophilic Addition Products of Pyrazinecarbonitrile in the Presence of Nickel(II) Salts tandfonline.com

Nickel(II) SaltSolventReaction ConditionsProduct Ligand
NiCl₂Dry MethanolReflux 2hO-methylpyrazinecarboximidate
NiBr₂Dry MethanolRoom TemperatureO-methylpyrazinecarboximidate
Ni(NCS)₂Dry MethanolRoom TemperatureO-methylpyrazinecarboximidate
NiCl₂Dry EthanolRoom TemperaturePyrazinecarbonitrile (unchanged)
NiBr₂Dry EthanolRoom TemperatureO-ethylpyrazinecarboximidate
Ni(NCS)₂Dry EthanolReflux 5hPyrazinecarbonitrile (unchanged)
NiCl₂Wet Ethanol (5% H₂O)Room TemperaturePyrazinecarboxamide
NiBr₂Wet Ethanol (5% H₂O)Room TemperaturePyrazinecarboxamide

Hydration Reactions of Pyrazine Carbonitriles

The hydration of a nitrile to a primary amide is a fundamental transformation. For pyrazine carbonitriles, this reaction is of particular interest as pyrazinamide (B1679903) is an important pharmaceutical compound. orgsyn.orgresearchgate.net Traditional methods using acid or base catalysis often suffer from over-hydrolysis to the carboxylic acid or the formation of byproducts. orgsyn.org

To overcome the limitations of batch processing, continuous flow methodologies have been developed for the hydration of pyrazine-2-carbonitrile. orgsyn.orgresearchgate.net This approach offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org In a typical setup, a solution of the pyrazine carbonitrile is passed through a heated column reactor packed with a heterogeneous catalyst. orgsyn.orgresearchgate.net The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversions and selectivities. researchgate.netmdpi.com This method minimizes downstream processing, as the product can often be isolated simply by concentrating the output stream. nih.gov

A highly effective and sustainable method for the hydration of pyrazine carbonitriles utilizes a packed bed of amorphous manganese dioxide (MnO₂) as a heterogeneous catalyst. orgsyn.orgorganic-chemistry.orgnih.gov This process has been demonstrated to be robust, scalable, and tolerant of various functional groups. organic-chemistry.orgacs.org

In this system, a solution of pyrazine-2-carbonitrile in a water/isopropanol mixture is pumped through a column containing MnO₂ heated to approximately 98 °C. orgsyn.org The MnO₂ catalyst facilitates the selective hydration of the nitrile to the corresponding amide, pyrazinamide, which precipitates from the effluent upon cooling. orgsyn.orgresearchgate.net This method achieves high yields (up to 97%) and avoids the use of costly or toxic reagents. orgsyn.orgorganic-chemistry.org The catalyst itself shows negligible leaching and can be reused multiple times, making the process environmentally friendly. organic-chemistry.org Hydrous zirconia has also been identified as an effective catalyst for this transformation. researchgate.net

Table 2: Typical Continuous Flow Hydration of Pyrazine-2-carbonitrile orgsyn.org

ParameterValue
CatalystAmorphous Manganese Dioxide (MnO₂)
Substrate0.5 M Pyrazine-2-carbonitrile
SolventH₂O / iPrOH (10:1 v/v)
Reactor Temperature98 °C
Flow Rate1.6 mL/min
System Pressure17-18 bar
Yield of Pyrazinamide97%

Electrophilic and Radical Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.deum.edu.my This inherent electronic character makes the ring resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, which typically require harsh conditions or the presence of activating groups. thieme-connect.deresearchgate.net In acidic media, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de However, the presence of electron-donating groups, such as the methyl groups in trimethylpyrazine-2-carbonitrile, can somewhat mitigate this deactivation and make substitution more feasible. youtube.com

Conversely, the electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic substitution, especially when a good leaving group is present. thieme-connect.deum.edu.my The pyrazine ring is also prone to undergoing homolytic or radical substitution reactions. thieme-connect.de The protonated pyrazine ring can be attacked by radicals, with acylations and amidations being reported as effective reactions. thieme-connect.deyoutube.com Studies have identified the formation of a pyrazine cation radical as a key intermediate in certain reactions, such as the Maillard reaction involving glucose and glycine (B1666218). nih.gov This radical species is believed to play a significant role in the subsequent formation of other products. nih.gov

C-H Functionalization Strategies on Electron-Deficient Pyrazines

Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying complex molecules without the need for pre-functionalized starting materials. For electron-deficient heterocycles like pyrazines, this approach is particularly valuable as traditional electrophilic substitution reactions are often difficult. nih.gov The presence of the strongly electron-withdrawing nitrile group in this compound significantly activates the pyrazine ring towards nucleophilic attack, including by radical species.

Systematic studies on radical functionalization have established guidelines for predicting regioselectivity on π-deficient heteroarenes. nih.gov Generally, radical additions show a strong preference for the positions alpha and gamma to the ring nitrogens. In the case of substituted pyrazines, the regiochemical outcome is a balance between the innate reactivity of the pyrazine core and the directing effects of its substituents. For instance, a nitrile group is known to have a limited ability to activate the para C6 position in pyridazines, with the innate reactivity of the ring being the dominant factor. nih.gov

One of the most common methods for C-H functionalization of electron-deficient heterocycles is the Minisci reaction and its variants. This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. Given the structure of this compound, the likely positions for functionalization would be the available C-H bonds on the pyrazine ring, with the precise location influenced by the combined electronic and steric effects of the three methyl groups and the nitrile substituent.

Iron-catalyzed cross-coupling reactions have also emerged as an effective method for the C-H functionalization of electron-deficient heterocycles. nih.gov For example, iron(II) acetylacetonate (B107027) can catalyze the cross-coupling of pyrazines with arylboronic acids to yield monoarylated products efficiently. nih.gov This method represents a milder and more environmentally benign alternative to some traditional coupling reactions.

The table below summarizes key C-H functionalization strategies applicable to electron-deficient pyrazine systems.

Reaction Type Catalyst/Reagents Typical Substrates Key Features Reference
Minisci-type AlkylationAgNO₃ / (NH₄)₂S₂O₈Electron-deficient heterocycles, alkyl carboxylic acidsRadical-based, regioselectivity influenced by substituents and reaction conditions. nih.gov
Iron-Catalyzed ArylationFe(acac)₂ / K₂S₂O₈ / TBABPyrazines, quinoxalines, arylboronic acidsInnate C-H functionalization, good to excellent yields for monoarylation. nih.gov
Borono-Minisci ArylationArylboronic acids / OxidantElectron-deficient heterocyclesRadical substitution process, regiochemistry is generally consistent with Minisci-type reactions. nih.gov
Directed Ortho-metalationStrong bases (e.g., LTMP) / ElectrophilePyrazines with directing groupsRequires a directing group to achieve regioselectivity; can be low-yielding due to side reactions. researchgate.netacs.org

This table is interactive. Click on the headers to sort.

Advanced Coupling Studies of Substituted Pyrazine Derivatives

Cross-coupling reactions are fundamental for the synthesis of complex substituted pyrazines, which are prevalent in pharmaceuticals and materials science. researchgate.netlifechemicals.com Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are frequently employed to form new carbon-carbon or carbon-heteroatom bonds on the pyrazine core. researchgate.netnih.gov These reactions typically require a halogenated pyrazine derivative to couple with an organometallic partner.

For a molecule like this compound, a preliminary halogenation step would be necessary to engage in these coupling reactions. However, direct electrophilic halogenation of the electron-deficient pyrazine nucleus is generally unsuccessful. acs.org Therefore, alternative strategies such as directed ortho-metalation followed by quenching with a halogen source are often required. acs.org

Once a halogenated this compound is obtained, it can serve as a versatile building block. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl or heteroaryl groups. nih.gov This method is advantageous due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. Researchers have successfully synthesized various π-conjugated molecules based on pyridazine (B1198779) and thiophene (B33073) heterocycles using this approach. researchgate.net

The development of novel catalysts and reaction conditions continues to expand the scope of coupling reactions for pyrazine derivatives. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to form substituted pyrazines, offering an atom-economical and sustainable synthetic route. acs.org While not a direct coupling to the pyrazine ring itself, such methods are crucial for building substituted pyrazine systems from simpler precursors.

The table below provides an overview of advanced coupling reactions used in the synthesis of substituted pyrazine derivatives.

Coupling Reaction Catalyst System Reactants Product Type Reference
Suzuki-MiyauraPalladium catalyst (e.g., Pd(PPh₃)₄), BaseHalogenated pyrazine, Aryl/heteroarylboronic acidAryl/heteroaryl-substituted pyrazine nih.govmdpi.com
StillePalladium catalystHalogenated pyrazine, OrganostannaneVariously substituted pyrazines nih.gov
SonogashiraPalladium catalyst, Copper co-catalystHalogenated pyrazine, Terminal alkyneAlkynyl-substituted pyrazine nih.gov
Buchwald-HartwigPalladium catalyst, Ligand, BaseHalogenated pyrazine, Amine/AlcoholAmino/Alkoxy-substituted pyrazine researchgate.net
Dehydrogenative CouplingManganese pincer complex2-Aminoalcohols2,5-Disubstituted pyrazines acs.org

This table is interactive. Click on the headers to sort.

Advanced Analytical Characterization and Quantification of Trimethylpyrazine 2 Carbonitrile

Spectroscopic Methodologies for Structural Analysis

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3,5,6-trimethylpyrazine-2-carbonitrile by providing detailed information about its chemical structure, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3,5,6-trimethylpyrazine-2-carbonitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. Due to the asymmetry of the pyrazine (B50134) ring, these methyl groups are in different chemical environments and should therefore appear as three separate singlets. Their chemical shifts would likely fall in the range of δ 2.4–2.8 ppm, typical for methyl groups attached to a pyrazine ring.

¹³C NMR: The carbon NMR spectrum would be more complex, showing signals for each of the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115–125 ppm. ucalgary.ca The carbon atoms of the pyrazine ring would appear in the aromatic region, typically between δ 130 and 160 ppm. The signals for the three methyl group carbons would be found in the upfield region of the spectrum. Based on data from similar pyrazine derivatives, the predicted chemical shifts can be estimated. rsc.orgchemicalbook.comspectrabase.com

Predicted NMR Data for 3,5,6-Trimethylpyrazine-2-carbonitrile

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H ~2.4 - 2.8 Three separate singlets (each 3H)
¹³C (C≡N) ~115 - 125 -
¹³C (Ring) ~130 - 160 -
¹³C (Methyl) ~20 - 25 -

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3,5,6-trimethylpyrazine-2-carbonitrile (C₈H₉N₃), the exact molecular weight can be calculated.

The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Aromatic compounds like pyrazines typically show a prominent molecular ion peak due to the stability of the ring structure. whitman.edu

Common fragmentation pathways for alkylpyrazines involve the loss of methyl radicals (CH₃) or the entire alkyl side chain. libretexts.orgmiamioh.edu For this specific molecule, fragmentation might also involve the loss of a hydrogen cyanide molecule (HCN) from the ring system, which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds. Alpha-cleavage next to the pyrazine ring is also a likely fragmentation route. youtube.com

Predicted Mass Spectrometry Data for 3,5,6-Trimethylpyrazine-2-carbonitrile

Parameter Predicted Value
Molecular Formula C₈H₉N₃
Exact Molecular Weight 147.080 g/mol
Predicted Key Fragments (m/z) M-15 (loss of CH₃), M-27 (loss of HCN)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3,5,6-trimethylpyrazine-2-carbonitrile would exhibit characteristic absorption bands confirming its structure.

The most distinct peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, intense band in the region of 2220–2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.comuc.eduresearchgate.net Other important absorptions would include C-H stretching from the methyl groups around 2850–3000 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazine ring in the 1400–1600 cm⁻¹ region. spectroscopyonline.com The presence of these characteristic bands provides strong evidence for the compound's identity. nih.govrsc.org

Predicted FT-IR Absorption Bands for 3,5,6-Trimethylpyrazine-2-carbonitrile

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) 2220 - 2240 Sharp, Strong
C-H (Methyl) 2850 - 3000 Medium to Strong
C=N / C=C (Pyrazine Ring) 1400 - 1600 Medium to Weak

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of 3,5,6-trimethylpyrazine-2-carbonitrile from complex mixtures.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-O-MS, GC-IMS)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like pyrazines. researchgate.net Due to its volatility, 3,5,6-trimethylpyrazine-2-carbonitrile is well-suited for GC analysis. The use of a capillary column, such as a DB-WAX or DB-1, would be appropriate for separation. nih.gov

Hyphenation of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. nih.govsigmaaldrich.com The retention time from the GC would provide one level of identification, while the mass spectrum from the MS detector would confirm the structure. Headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to extract and concentrate the analyte from a sample matrix before GC-MS analysis. sigmaaldrich.comgoogle.com

Typical GC-MS Parameters for Pyrazine Analysis

Parameter Typical Condition
Column DB-WAX, DB-1, or similar capillary column
Injection Mode Split/Splitless
Carrier Gas Helium
Detector Mass Spectrometer (MS)

Liquid Chromatography (LC) and Ultra-High Performance LC (UHPLC) Coupled with Mass Spectrometric Detection (e.g., SIDA-UHPLC-MS/MS, LC-TOF-MS)

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), offers an alternative method for the analysis of pyrazine derivatives. nih.gov This is especially useful for less volatile compounds or for direct analysis of liquid samples without extensive preparation. nih.gov

A common setup for pyrazine analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometric detection. sielc.comijcpa.in Ultra-high performance liquid chromatography (UHPLC) can provide faster analysis times and better resolution compared to conventional HPLC. nih.gov

Coupling LC with tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and selective quantification. nih.govgoogle.com By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), specific precursor and product ion transitions for 3,5,6-trimethylpyrazine-2-carbonitrile can be monitored, enabling accurate quantification even in complex matrices. google.com

Typical LC-MS Parameters for Pyrazine Analysis

Parameter Typical Condition
Column C18 reversed-phase column
Mobile Phase Acetonitrile/Water or Methanol/Water with Formic Acid
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Detector Tandem Mass Spectrometer (MS/MS)

Optimization of Chromatographic Parameters for Pyrazine Carbonitrile Analytes

The successful separation and quantification of pyrazine carbonitrile analytes by gas chromatography (GC) are critically dependent on the careful optimization of several instrumental parameters. The goal is to achieve high resolution, good peak shape, and short analysis times. Key parameters that are typically optimized include the stationary phase, column dimensions, temperature programming, carrier gas flow rate, and detector settings. microbiozindia.comlibretexts.org

Column Selection: The choice of the capillary column's stationary phase is paramount. For the analysis of moderately polar compounds like pyrazine carbonitriles, a column with a stationary phase of intermediate polarity is often selected to achieve the necessary selectivity. microbiozindia.com The dimensions of the column, specifically its length, internal diameter, and film thickness, also significantly impact efficiency and resolution. Longer columns provide higher resolution but result in longer analysis times, while smaller internal diameter columns offer higher efficiency. globalresearchonline.net

Temperature and Carrier Gas: The temperature of the injector must be set high enough to ensure the efficient and rapid vaporization of the sample without causing thermal degradation of the analytes. microbiozindia.com A programmed temperature ramp for the oven is typically employed, starting at a lower temperature to separate highly volatile compounds and gradually increasing to elute less volatile analytes like pyrazine derivatives. microbiozindia.comlibretexts.org The choice and flow rate of the carrier gas (e.g., helium or hydrogen) are optimized to find the best balance between analysis speed and separation efficiency, as described by the van Deemter equation. libretexts.orgglobalresearchonline.net

Injection and Detection: The injection mode, either split or splitless, is chosen based on the concentration of the analyte in the sample. Splitless injection is preferred for trace analysis to ensure a sufficient amount of the analyte reaches the column. microbiozindia.com For nitrogen-containing compounds like pyrazines, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) offers high selectivity and sensitivity. When using MS, operating in selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for target analytes.

A summary of key chromatographic parameters and their typical optimization considerations is presented below.

Table 1: Key Chromatographic Parameters for Optimization

Parameter Objective & Considerations
Column Stationary Phase Select a phase with appropriate polarity (e.g., intermediate polarity) to maximize selectivity (α) for pyrazine carbonitriles. microbiozindia.comlibretexts.org
Column Dimensions (L, ID) Balance resolution and analysis time. Longer length (L) and smaller internal diameter (ID) increase efficiency (N). globalresearchonline.net
Injector Temperature Ensure rapid and complete sample vaporization without causing thermal decomposition of the analytes. microbiozindia.com
Oven Temperature Program Optimize the initial temperature, ramp rate, and final temperature to achieve separation of all analytes within a reasonable time (the general elution problem). libretexts.org
Carrier Gas & Flow Rate Select an inert gas (e.g., Helium, Hydrogen) and optimize the linear velocity (u) to achieve minimum plate height (H) for maximum efficiency. libretexts.org
Injection Mode Choose between split (for concentrated samples) and splitless (for trace analysis) to match sample concentration and sensitivity requirements. microbiozindia.com

| Detector Type & Settings | Select a detector with high sensitivity and selectivity for nitrogen-containing compounds (e.g., NPD, MS). Optimize detector-specific parameters for signal-to-noise ratio. microbiozindia.com |

Sample Preparation and Extraction Methods for Pyrazine Analytesgoogle.com

The analysis of pyrazine analytes in complex matrices, such as food or biological samples, necessitates an efficient sample preparation step to isolate and concentrate the target compounds while removing interfering substances. libretexts.orgakademisains.gov.my The choice of extraction method is critical for achieving high recovery and accurate quantification.

Liquid Phase Extraction and Solid Phase Extraction Techniquesgoogle.com

Liquid-Liquid Extraction (LLE) has traditionally been used for the extraction of aroma compounds. This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net However, LLE can be labor-intensive, require large volumes of potentially hazardous organic solvents, and may result in incomplete phase separations and less than quantitative recoveries. libretexts.org

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for sample preparation. researchgate.netaffinisep.com SPE is a technique that uses a solid adsorbent material, packed into a cartridge, to separate compounds from a liquid matrix. scioninstruments.com It offers several advantages, including reduced solvent consumption, higher analyte recovery, faster processing times, and the ability to be automated. affinisep.com The process generally involves four main steps, which allow for the purification and concentration of analytes prior to chromatographic analysis. affinisep.comscioninstruments.com

Table 2: The Four Steps of Solid-Phase Extraction (SPE)

Step Description Purpose
1. Conditioning/Equilibration The sorbent bed within the cartridge is treated with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water). akademisains.gov.myaffinisep.com To wet the sorbent, activate the functional groups, and ensure reproducible retention of the analyte. scioninstruments.com
2. Sample Loading The sample solution is passed through the conditioned cartridge. The target analytes are retained on the solid phase sorbent through specific interactions, while the bulk of the sample matrix passes through. libretexts.org
3. Washing The cartridge is rinsed with a solvent that is strong enough to remove weakly bound impurities but weak enough to leave the analytes of interest on the sorbent. affinisep.com To eliminate interfering compounds from the sample matrix that were retained on the sorbent. scioninstruments.com

| 4. Elution | A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions. | To desorb the purified and concentrated analytes from the sorbent for collection and subsequent analysis. affinisep.com |

The selectivity of SPE is determined by the choice of sorbent. For pyrazine analytes, which are moderately polar, a reversed-phase sorbent (e.g., C18) is often used where the separation is based on hydrophobic interactions. libretexts.orgakademisains.gov.my

Microextraction Techniques (e.g., Solid Phase Microextraction, Headspace Micro-extraction)google.com

Microextraction techniques are advanced, miniaturized sample preparation methods that are solvent-free or use minimal solvent, making them environmentally friendly. They are particularly well-suited for the analysis of volatile and semi-volatile compounds like pyrazines. scispace.com

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile analytes from solid or liquid samples. google.comccspublishing.org.cn In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase (the sorbent) is exposed to the headspace (the vapor phase) above the sample. scispace.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. scispace.comresearchgate.net This technique integrates extraction, concentration, and sample introduction into a single step. researchgate.net

The efficiency of HS-SPME is dependent on several factors that must be optimized to achieve the highest sensitivity. researchgate.net These include the type of fiber coating, extraction temperature, and extraction time. For pyrazine compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes. scispace.comresearchgate.net

Table 3: Optimized HS-SPME Parameters for Pyrazine Analysis from Literature

Parameter Optimized Condition Source
SPME Fiber 75 µm CAR/PDMS ccspublishing.org.cn
Extraction Temp. 40°C ccspublishing.org.cn
Extraction Time 40 min ccspublishing.org.cn
SPME Fiber DVB/CAR/PDMS researchgate.net
Extraction Temp. 90°C researchgate.net
Extraction Time 30 min researchgate.net
Sample Matrix Cocoa Wort ccspublishing.org.cn

| Sample Matrix | General (with 6g NaCl) | researchgate.net |

The method demonstrates good linearity and low detection limits, often below 1 µg/L for many pyrazine compounds, with high recovery rates. google.comccspublishing.org.cn

Advanced Analytical Strategies for "Omic" Investigations and Volatile Marker Profiling

Advanced analytical strategies are increasingly employed in "omic" studies, such as metabolomics, to profile a wide range of volatile compounds in a given sample. nih.gov This approach is not focused on a single target analyte but rather on generating a comprehensive volatile profile or "fingerprint" that can be used to characterize a sample, for instance, to link a food's quality to its aroma profile. nih.gov

The analysis of volatile markers, including pyrazine derivatives, often involves high-resolution analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The data generated from these instruments is vast and complex, containing information on hundreds or thousands of compounds. This complexity requires the use of advanced data analysis techniques, collectively known as chemometrics or multivariate analysis. nih.gov

In the context of drug discovery and development, similar advanced analytical approaches are used. For example, in the investigation of a pyrido[3,4-b]pyrazine (B183377) scaffold, liquid chromatography-mass spectrometry (LC-MS) bioanalysis was used to study the metabolic fate of the compound. acs.org Such metabolomic investigations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) properties of new chemical entities. acs.org By identifying metabolites, researchers can understand the primary routes of elimination and potential bioactivation pathways. acs.org This type of volatile and metabolite profiling provides a holistic view of the chemical and biochemical interactions occurring, which is essential for both quality control in food science and safety assessment in pharmaceutical research. nih.govacs.org

Computational Chemistry and Mechanistic Insights into Trimethylpyrazine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure. These calculations provide a fundamental understanding of the distribution of electrons within Trimethylpyrazine-2-carbonitrile, which in turn dictates its physical and chemical properties.

DFT studies on analogous pyrazine (B50134) structures, such as pyrazine-2,3-dicarbonitrile, reveal key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For substituted pyrazines, DFT calculations can precisely map the electron density distribution. The nitrogen atoms in the pyrazine ring and the nitrile group are regions of high electron density due to the electronegativity of nitrogen. Conversely, the carbon atoms of the aromatic ring will have a lower electron density. This charge distribution is critical in determining how the molecule interacts with other chemical species.

Table 1: Calculated Electronic Properties of a Model Pyrazine System

ParameterValue (eV)Significance
HOMO Energy-7.5Indicates electron-donating capability
LUMO Energy-2.1Indicates electron-accepting capability
HOMO-LUMO Gap5.4Relates to chemical reactivity and stability

Note: The data presented in this table is derived from DFT calculations on a model pyrazine system and serves as an illustrative example for the electronic properties of this compound.

Elucidation of Reaction Mechanisms Using Computational Methods

Computational methods are instrumental in mapping the intricate pathways of chemical reactions. For this compound, these techniques can elucidate the mechanisms of various transformations, such as nucleophilic or electrophilic substitutions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

For instance, in a nucleophilic aromatic substitution reaction, computational models can identify the most likely site of attack on the pyrazine ring. These calculations can also determine the structure of the transition state and the activation energy required for the reaction to proceed. This information is vital for understanding reaction kinetics and for optimizing reaction conditions. Studies on related azine compounds have shown that the presence of electron-withdrawing groups, like the nitrile group in this compound, can significantly influence the reactivity and mechanism of substitution reactions. imperial.ac.uk

Prediction of Reactivity and Regioselectivity

A significant advantage of computational chemistry is its predictive power. By analyzing the electronic structure and various reactivity descriptors derived from DFT calculations, it is possible to predict the reactivity and regioselectivity of this compound.

Fukui functions, for example, are a powerful tool for predicting reactive sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most probable target. Conversely, for a nucleophilic attack, the site with the highest value for electrophilic attack (f-) is the most susceptible. In the case of this compound, these calculations would likely indicate that the carbon atoms of the pyrazine ring are the primary sites for nucleophilic attack, with the exact regioselectivity influenced by the positions of the methyl and nitrile substituents.

Table 2: Predicted Regioselectivity for Electrophilic Attack on a Model Pyrazine Ring

Atomic SiteFukui Function (f-)Predicted Reactivity
C20.15High
C30.08Moderate
C50.14High
C60.09Moderate

Note: This table presents hypothetical Fukui function values for a model pyrazine system to illustrate the prediction of regioselectivity. The actual values for this compound would require specific calculations.

Modeling of Molecular Interactions and Binding Sites

Understanding how this compound interacts with other molecules is crucial, particularly in the context of biological systems or materials science. Molecular docking and molecular dynamics simulations are computational techniques used to model these interactions.

Molecular docking can predict the preferred binding orientation of this compound to a target protein's active site. nih.gov These simulations calculate the binding affinity, providing a measure of the strength of the interaction. The pyrazine ring can participate in various non-covalent interactions, including hydrogen bonding (with the nitrogen atoms acting as acceptors), π-π stacking, and hydrophobic interactions. nih.govacs.org The nitrile group can also act as a hydrogen bond acceptor.

Molecular dynamics simulations provide a more dynamic picture of these interactions over time. These simulations can reveal the stability of the molecule-protein complex and highlight key residues involved in the binding. Such insights are invaluable for the rational design of molecules with specific biological activities. researchgate.net

Applications in Chemical Research

Role as a Building Block in Organic Synthesis

There is no available scientific literature to suggest that Trimethylpyrazine-2-carbonitrile is utilized as a building block in organic synthesis.

No research has been found that details the use of this compound in the synthesis of complex organic molecules.

While pyrazine (B50134) derivatives can be precursors in agrochemical and pharmaceutical development, there is no specific information available that identifies this compound as a precursor in these fields.

Research in Materials Science and Engineering

No published research could be located regarding the application of this compound in materials science and engineering.

There are no findings to indicate that this compound has been used or studied in the development of conductive polymers.

No investigations into the properties or applications of this compound in the field of organic semiconductors have been documented in available literature.

Studies on Aroma and Flavor Compounds in Chemical Systems

There is no scientific information available to suggest that this compound is studied or used as an aroma or flavor compound. While the related compound, 2,3,5-trimethylpyrazine (B81540), is a well-known flavor agent, this property has not been attributed to its carbonitrile derivative.

Contribution to Flavor Profiles in Food Chemistry

There is a lack of available scientific literature detailing the contribution of this compound to flavor profiles in food chemistry. In contrast, 2,3,5-trimethylpyrazine is widely recognized as a significant flavor compound. It is formed during the Maillard reaction in heated foods and contributes nutty, roasted, and earthy notes to products like coffee, cocoa, and baked goods. nih.govacs.org

Analytical Profiling of Volatile Markers in Various Matrices

No specific studies were found that focus on the analytical profiling of this compound as a volatile marker in various matrices. Research in this area is concentrated on other pyrazine derivatives. For instance, studies on the metabolites of 2,3,5-trimethylpyrazine have led to the analytical profiling of compounds like 3,5-dimethylpyrazine-2-carboxylic acid in human urine to understand the metabolism of dietary pyrazines. nih.govacs.org

Intermediates for the Synthesis of Related Pyrazine Derivatives in Research

While pyrazine-2-carbonitrile itself can be a precursor for synthesizing other pyrazine derivatives, there is a scarcity of specific documented research where this compound is used as a key intermediate for the synthesis of other pyrazine compounds. A study on the synthesis of ligustrazine–cinnamic acid derivatives utilized pyrazine compounds for their potential pharmacological activities, but this did not specifically involve the carbonitrile . nih.gov The synthesis of various pyrazine derivatives is a broad field of chemical research, but the specific role of this compound as a starting material is not well-documented in the available literature. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on Trimethylpyrazine-2-carbonitrile

Direct academic publications focusing exclusively on this compound are scarce. However, its existence is confirmed by its commercial availability and assigned CAS number 859297-12-4. What is known about this compound is largely inferred from the extensive research on related pyrazine (B50134) derivatives and the characteristic reactivity of the nitrile group.

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are significant in flavor and fragrance chemistry and are integral scaffolds in many pharmaceuticals. mdpi.comwikipedia.org The trimethyl substitution on the pyrazine ring is expected to influence its electronic properties and steric environment, likely enhancing its electron-donating character compared to unsubstituted pyrazine.

The nitrile group is a versatile functional group in organic synthesis, known to participate in a variety of transformations. Based on general organic chemistry principles, the key characteristics of this compound can be summarized in the following table:

PropertyInferred CharacteristicBasis of Inference
Physical State Likely a solid or high-boiling point liquid at room temperature.Based on the properties of similar substituted pyrazines.
Solubility Expected to have some solubility in organic solvents.General solubility of small organic molecules.
Reactivity The nitrile group can undergo hydrolysis to a carboxylic acid or amide, and reduction to an amine. The pyrazine ring can undergo N-oxidation and potentially nucleophilic substitution under specific conditions.Known reactivity of the nitrile functional group and pyrazine ring systems. nih.gov
Coordination Chemistry The nitrogen atoms of the pyrazine ring and the nitrile group can act as ligands for metal ions.General coordination chemistry of N-heterocycles and nitriles.

This table presents inferred properties based on the chemistry of related compounds.

Emerging Avenues in Pyrazine Carbonitrile Synthesis and Reactivity Research

Future research into this compound will likely focus on its synthesis and exploring the reactivity of both the pyrazine core and the nitrile substituent.

Synthesis: There is no single, established method for the synthesis of this compound in published literature. However, several plausible synthetic routes can be proposed based on known pyrazine chemistry:

Cyanation of a Halogenated Trimethylpyrazine: A common method for introducing a nitrile group is through the cyanation of an aryl halide. This would involve the initial synthesis of a halogenated (e.g., chloro- or bromo-) trimethylpyrazine, followed by a substitution reaction with a cyanide salt, often catalyzed by a transition metal complex (e.g., palladium or copper).

Ring Construction: Another approach involves the construction of the pyrazine ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, as well as the methyl and nitrile functionalities. This could involve the condensation of a diamine with a dicarbonyl compound, a well-established method for pyrazine synthesis. wikipedia.org

Modification of Existing Pyrazines: Research into the direct C-H functionalization of pyrazine rings is an active area. Future methods may allow for the direct introduction of a nitrile group onto a 2,3,5-trimethylpyrazine (B81540) substrate.

Reactivity: The reactivity of this compound is a promising area for future investigation. Key research avenues include:

Hydrolysis: The conversion of the nitrile group to a carboxylic acid (trimethylpyrazine-2-carboxylic acid) or an amide (trimethylpyrazine-2-carboxamide) would yield novel compounds with potential applications in medicinal chemistry and materials science.

Reduction: Reduction of the nitrile to an aminomethyl group would provide access to trimethyl-2-(aminomethyl)pyrazine, a potentially valuable ligand in coordination chemistry or a building block for more complex molecules.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic systems, expanding the chemical space accessible from this starting material.

Future Prospects in Advanced Analytical and Computational Studies of Pyrazine Carbonitriles

A thorough characterization of this compound using modern analytical techniques is a crucial first step for any future research.

Analytical Studies: The following table outlines the expected data from key analytical methods:

Analytical TechniqueExpected Data and Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR would confirm the number and connectivity of protons and carbons, respectively. The chemical shifts would provide information about the electronic environment of the different nuclei in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be essential for unambiguous assignment of the signals.
Mass Spectrometry (MS) High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns could offer clues about the molecule's structure and stability.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group, as well as vibrations associated with the aromatic pyrazine ring and the C-H bonds of the methyl groups.
X-ray Crystallography If a suitable single crystal can be obtained, X-ray crystallography would provide definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

This table outlines expected analytical data for this compound.

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound. Future computational studies could focus on:

Structural and Electronic Properties: Calculating the optimized geometry, bond lengths, bond angles, and electronic properties such as the dipole moment and molecular electrostatic potential.

Spectroscopic Predictions: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions, such as hydrolysis or reduction, to understand their feasibility and kinetics. Recent studies have successfully used molecular dynamics simulations to understand the interaction of substituted pyrazines with biological macromolecules like human serum albumin. researchgate.net

Untapped Potential in Specialized Chemical Applications and Materials Science

While direct applications of this compound have not been reported, its structure suggests potential in several specialized areas, drawing from the known utility of other pyrazine derivatives.

Pharmaceutical and Agrochemical Synthesis: Pyrazine and its derivatives are important pharmacophores found in a number of approved drugs. The nitrile group is a common precursor to other functional groups found in bioactive molecules. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic or agrochemical agents.

Coordination Chemistry and Catalysis: The multiple nitrogen atoms in this compound make it a potential multidentate ligand for the synthesis of coordination complexes. These complexes could have interesting magnetic, optical, or catalytic properties. Pyridyl-substituted pyrazines, for example, have been studied as sensitive analytical reagents for metal ions. nih.gov

Materials Science: Pyrazine derivatives are being explored for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine ring can be tuned by substituents to achieve desired electronic properties. The nitrile group can also influence the packing and intermolecular interactions in the solid state, which is crucial for charge transport in organic materials.

Flavor and Fragrance Chemistry: While 2,3,5-trimethylpyrazine itself is a well-known flavor compound with a nutty, roasted aroma, the introduction of a nitrile group would significantly alter its sensory properties. wikipedia.orgodowell.com Research could explore its potential as a novel aroma chemical, although its toxicological profile would need to be thoroughly evaluated.

The exploration of this compound and other substituted pyrazine carbonitriles represents a fertile ground for future chemical research, with potential impacts ranging from fundamental synthesis and reactivity to the development of new functional materials and bioactive compounds.

Q & A

Q. What are common synthetic routes for Trimethylpyrazine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via multi-step organic reactions. Key steps include:
  • Nitrosation and Chlorination : Use of TiCl₄ and tert-butyl nitrite to introduce nitrile and halogen groups, followed by hydrogenation for dehalogenation (e.g., Pt/C under H₂) .
  • Cyclization : Condensation of precursors (e.g., substituted pyrazines) with nitrile-containing reagents under reflux conditions .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization to achieve high purity .
  • Yield Optimization : Temperature control (e.g., 50°C for hydrogenation), catalyst loading (e.g., 5 wt.% Pt/C), and stoichiometric ratios (e.g., excess tert-butyl nitrite) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2220 cm⁻¹) and amino groups (N-H stretches ~3400 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Identifies methyl groups (δ ~2.2–2.4 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .
  • ¹³C NMR : Detects nitrile carbons (δ ~110–120 ppm) and carbonyl/aromatic carbons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 238 for C₁₂H₁₀N₆) and fragmentation patterns .

Q. How does the substitution pattern of pyrazine carbonitriles affect their physicochemical properties?

  • Methodological Answer : Substituents modulate solubility, reactivity, and biological interactions. For example:
Compound NameStructural FeaturesPhysicochemical/Biological Properties
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrileAmino + nitrile groupsEnhanced hydrogen bonding; pharmacological potential
6,7-Dihydro-5H-cyclopentapyrazineNo polar groupsHydrophobic; flavorant applications
5-Methyl-5H-cyclopenta[b]pyrazineMethyl groupIncreased lipophilicity; reduced bioactivity

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Pt/C (e.g., Pd/C, Raney Ni) for cost-effective hydrogenation .
  • Solvent Systems : Evaluate polar aprotic solvents (e.g., DMF) vs. alcohols (MeOH) for cyclization efficiency .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for pyrazine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H/¹³C NMR with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2-Methylpyrazine-d₆) to clarify ambiguous proton environments .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming nitrile positioning) .

Q. How do structural modifications influence the interaction of this compound with biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Amino Groups : Enhance binding to enzymes (e.g., hydrogen bonding with catalytic residues) .
  • Nitrile Groups : Increase electrophilicity for covalent interactions (e.g., serine hydrolases) .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases, GPCRs) .
  • In Vitro Assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylpyrazine-2-carbonitrile
Reactant of Route 2
Trimethylpyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.